1-Hydroxy-6-methylundec-6-EN-5-one
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Overview
Description
1-Hydroxy-6-methylundec-6-EN-5-one is an organic compound with the molecular formula C12H22O2. It is characterized by a hydroxyl group (-OH) and a double bond (C=C) within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-6-methylundec-6-EN-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkenes and alcohols.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-6-methylundec-6-EN-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution Reagents: Halogens (Cl2, Br2), amines (NH3).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated compounds, amines.
Scientific Research Applications
1-Hydroxy-6-methylundec-6-EN-5-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-methylundec-6-EN-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Pathways Involved: The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
- 6-Hydroxy-6-methylundec-5-EN-4-one
- 1-Hydroxy-5-methylundec-6-EN-5-one
- 1-Hydroxy-6-methylundec-5-EN-5-one
Comparison: 1-Hydroxy-6-methylundec-6-EN-5-one is unique due to its specific structural features, such as the position of the hydroxyl group and the double bond.
Properties
CAS No. |
63768-74-1 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-hydroxy-6-methylundec-6-en-5-one |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-8-11(2)12(14)9-6-7-10-13/h8,13H,3-7,9-10H2,1-2H3 |
InChI Key |
DSVRGYRHNVHCGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(C)C(=O)CCCCO |
Origin of Product |
United States |
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